4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl-: is a heterocyclic organic compound with a molecular formula of C9H10N2O. It belongs to the benzimidazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This is a common method where 1,2-diaminobenzenes react with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production often involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene due to their high reactivity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones into their corresponding reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with benzimidazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones, oxidized derivatives, and reduced forms .
Scientific Research Applications
Chemistry:
Intermediate for Synthesis: Benzimidazolones serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antidiabetic Agents: Some benzimidazolones have shown potential as antidiabetic agents.
Antibacterial and Antifungal Activity: They exhibit significant antibacterial and antifungal properties.
Medicine:
Histamine H3-Receptor Antagonists: Benzimidazolones act as histamine H3-receptor antagonists for various central nervous system indications.
Inhibition of Tubulin Polymerization: They inhibit tubulin polymerization, which is crucial for cell division.
Industry:
Mechanism of Action
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For instance, as histamine H3-receptor antagonists, they bind to the H3 receptors in the central nervous system, blocking the action of histamine and thereby modulating neurotransmission . In the case of tubulin polymerization inhibition, benzimidazolones bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division .
Comparison with Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazolones .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
VAUJNWYZSUTFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)N2 |
Origin of Product |
United States |
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